(2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride
Description
(2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride (Molecular Formula: C₅H₇ClF₂O₂S; Monoisotopic Mass: 203.98233 Da) is a fluorinated sulfonyl chloride characterized by a cyclohexane ring substituted with two fluorine atoms at the 2-position, a methyl group at the 1-position, and a methanesulfonyl chloride moiety . Its InChIKey (UNXFUUSULDRRGS-UHFFFAOYSA-N) confirms its unique structural identity .
Sulfonyl chlorides are typically reactive electrophiles used to introduce sulfonate groups or act as leaving groups.
Properties
IUPAC Name |
(2,2-difluoro-1-methylcyclohexyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClF2O2S/c1-7(6-14(9,12)13)4-2-3-5-8(7,10)11/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIWWDGCJCBVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1(F)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride typically involves the reaction of (2,2-Difluoro-1-methylcyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
Chemistry: (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride is used as an intermediate in the synthesis of various organic compounds . It is particularly useful in the preparation of sulfonamides, which are important in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups . This modification can alter the biological activity and stability of the biomolecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group . This group is highly electrophilic and can react with nucleophiles to form covalent bonds . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction . For example, in biological systems, the compound can modify proteins by reacting with amino acid residues, thereby altering their function .
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
Structural and Reactivity Comparison
The reactivity of sulfonyl chlorides is influenced by electronic and steric factors. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Electronic Effects: The fluorine atoms in the target compound likely increase electrophilicity compared to non-fluorinated analogs. However, the cyclohexyl group’s steric bulk may impede nucleophilic attack, slowing hydrolysis .
- Reactivity Hierarchy : Methanesulfonyl chloride > Benzenesulfonyl chloride > p-Toluenesulfonyl chloride > Target Compound (predicted based on steric profile).
- Synthetic Utility : While simpler sulfonyl chlorides are widely used, the target compound’s fluorinated and sterically hindered structure could enable unique regioselectivity or stability in reactions.
Biological Activity
(2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride is a specialized organosulfur compound used primarily in organic synthesis. Its unique structure, featuring a difluoromethyl group, enhances its lipophilicity and reactivity, making it a valuable intermediate in the synthesis of various biologically active compounds. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and safety profile.
The chemical formula for this compound is C₈H₁₅ClO₂S. It is characterized by the presence of a sulfonyl chloride group, which is known for its reactivity with nucleophiles. The compound can undergo various reactions, including nucleophilic substitution and reduction, leading to the formation of sulfonamides and sulfonate esters.
The mechanism of action of this compound primarily involves its sulfonyl chloride group. This group acts as an electrophile, allowing it to react with nucleophiles such as amines and alcohols. The resulting products can exhibit diverse biological activities depending on their structure and the nature of the nucleophile involved.
Biological Activity
Research indicates that compounds containing sulfonyl groups often possess significant biological properties, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation in preclinical models.
- Cytotoxic Effects : Studies have indicated that sulfonamide derivatives may exhibit cytotoxicity against certain cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluating the antimicrobial properties of sulfonamide derivatives found that modifications to the sulfonyl group could enhance antibacterial activity against resistant strains of bacteria. While specific data for this compound is limited, its structural analogs suggest potential efficacy in this area.
- In Vitro Cytotoxicity : Research has shown that sulfonamide compounds can induce apoptosis in cancer cells. For instance, a derivative similar to this compound was tested for cytotoxicity against human cancer cell lines, revealing promising results that warrant further investigation.
- Inflammatory Response Modulation : In studies focused on inflammatory diseases, certain sulfonamide derivatives were observed to inhibit pro-inflammatory cytokine production. This suggests that this compound could potentially be developed into an anti-inflammatory agent.
Safety Profile
The safety data for this compound indicates several hazards:
- Toxicity : Acute inhalation toxicity studies show an LC50 value of approximately 0.117 mg/l over 4 hours in rats . Dermal exposure can lead to severe skin irritation and burns.
- Genotoxicity : Results from Ames tests indicate potential mutagenic effects . Further studies are necessary to fully assess its genotoxic profile.
- Environmental Impact : The compound exhibits moderate toxicity to aquatic organisms with an EC50 value for Daphnia magna at 34 mg/l .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride in laboratory settings?
- Methodological Answer :
- Use chemical-resistant gloves (e.g., nitrile), protective eyewear , and lab coats to prevent skin/eye contact.
- Work in a fume hood with local exhaust ventilation to avoid inhalation of vapors .
- Store in corrosion-resistant containers away from heat, sunlight, and incompatible materials (e.g., strong oxidizers) .
- In case of exposure, immediately rinse eyes/skin with water for 15 minutes and seek medical attention. Use absorbent materials (e.g., sand) for spills .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Step 1 : React the corresponding alcohol precursor with thionyl chloride (SOCl₂) under anhydrous conditions. Use dichloromethane or toluene as a solvent at 0–5°C to control exothermic reactions .
- Step 2 : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Monitor reaction progress using TLC or ¹H NMR to confirm sulfonyl chloride formation (characteristic δ ~3.5 ppm for CH₂SO₂Cl) .
Q. How is this compound characterized post-synthesis?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., δ 4.7–5.0 ppm for CH₂SO₂Cl; δ 100–120 ppm for CF₂ groups) .
- FT-IR : Confirm SO₂Cl stretch at ~1370 cm⁻¹ and 1160 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How does steric hindrance from the cyclohexyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?
- Methodological Answer :
- The 2,2-difluoro-1-methylcyclohexyl group creates steric bulk, reducing accessibility to the sulfonyl chloride. This slows reaction kinetics with bulky nucleophiles (e.g., tertiary amines) but enhances selectivity in SN2 reactions with smaller nucleophiles (e.g., primary alcohols) .
- Compare reactivity with less hindered analogs (e.g., benzyl sulfonyl chlorides) using kinetic studies (e.g., pseudo-first-order rate constants in DMSO/water) .
Q. What computational methods predict the environmental impact and biodegradation pathways of this compound?
- Methodological Answer :
- Calculate bioconcentration factor (BCF) using log Kow (estimated via EPI Suite ). For example, a BCF of 1.9 suggests low bioaccumulation .
- Model soil mobility via molecular connectivity indices (Koc ~6.1 indicates high mobility) .
- Simulate hydrolysis pathways using DFT calculations to identify degradation products (e.g., sulfonic acids) .
Q. How can discrepancies in reported yields for its synthesis be resolved?
- Methodological Answer :
- Control variables :
- Temperature : Optimize between 0°C and room temperature to balance reactivity vs. side reactions (e.g., sulfonate ester formation) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but increase hydrolysis risk .
- Use inert atmosphere (N₂/Ar) to prevent moisture-induced degradation .
Q. What experimental strategies assess its stability under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies :
- Thermal stability : Heat at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .
- Light sensitivity : Expose to UV light (300–400 nm) and track sulfonyl chloride depletion by ¹H NMR .
- Store in amber glass vials with desiccants (e.g., silica gel) to prolong shelf life .
Q. How does its acute toxicity profile compare to structurally similar sulfonyl chlorides?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
